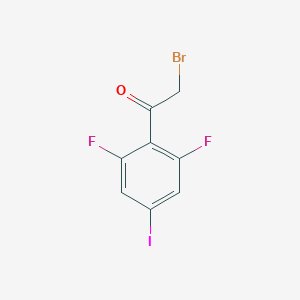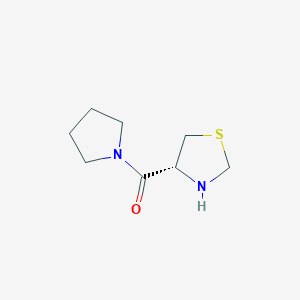
(R)-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a thiazolidine ring via a methanone linkage, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone typically involves the reaction of pyrrolidine with thiazolidine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in an organic solvent like dichloromethane or ethanol. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process, making it more efficient and scalable.
化学反应分析
Types of Reactions
®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Compounds with new functional groups replacing the original methanone linkage
科学研究应用
®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- ®-(4-cyclopropyl-3,4-dihydroquinoxalin-1(2H)-yl)(thiazolidin-4-yl)methanone
- Morpholino(thiazolidin-4-yl)methanone hydrochloride
Uniqueness
®-Pyrrolidin-1-yl(thiazolidin-4-yl)methanone stands out due to its unique combination of a pyrrolidine and thiazolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, differentiating it from other similar molecules.
属性
分子式 |
C8H14N2OS |
|---|---|
分子量 |
186.28 g/mol |
IUPAC 名称 |
pyrrolidin-1-yl-[(4R)-1,3-thiazolidin-4-yl]methanone |
InChI |
InChI=1S/C8H14N2OS/c11-8(7-5-12-6-9-7)10-3-1-2-4-10/h7,9H,1-6H2/t7-/m0/s1 |
InChI 键 |
MXFNWPPVROZZOY-ZETCQYMHSA-N |
手性 SMILES |
C1CCN(C1)C(=O)[C@@H]2CSCN2 |
规范 SMILES |
C1CCN(C1)C(=O)C2CSCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)
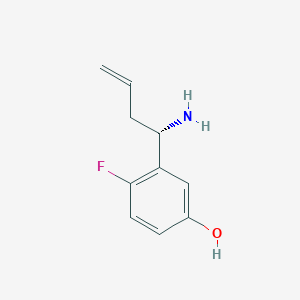
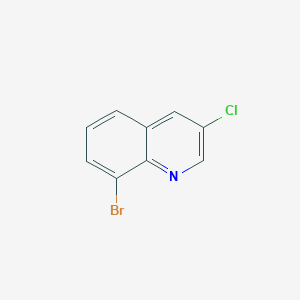
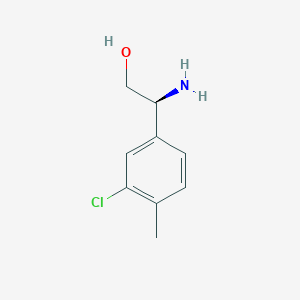
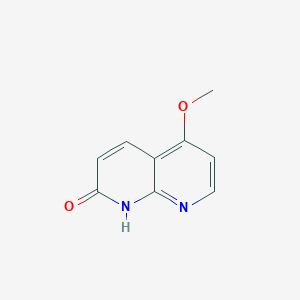
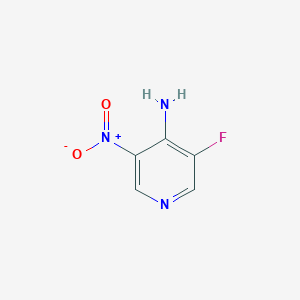
![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
![(R)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B12969679.png)
![2-(3-Chlorophenyl)-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12969681.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969685.png)
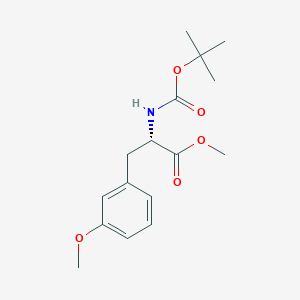
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)
![tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12969702.png)
